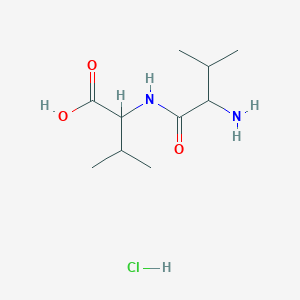

D-Valyl-L-valine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

69871-99-4 |

|---|---|

Molecular Formula |

C10H21ClN2O3 |

Molecular Weight |

252.74 g/mol |

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15;/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15);1H |

InChI Key |

QLLCRPBEFWDGJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N.Cl |

Origin of Product |

United States |

Synthesis and Chiral Resolution Methodologies Pertaining to D Valyl L Valine Hydrochloride

Synthetic Approaches for Enantiopure D-Valine Precursors

The production of enantiomerically pure D-valine is a critical first step. Various methods, including chemical resolution, microbial transformation, and chemo-enzymatic processes, have been developed to obtain this essential chiral building block. nih.gov

Chemical Resolution Techniques for Racemic Valine

Chemical resolution provides a direct method for separating racemic mixtures of valine (DL-valine). This approach often involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. google.com

One documented method utilizes D-dibenzoyltartaric acid (D-DBTA) as the resolving agent. google.com In this process, racemic valine is dissolved in a dilute inorganic acid, such as hydrochloric or sulfuric acid, along with the resolving agent. google.com The mixture is heated and then gradually cooled, leading to the crystallization of the D-valine-D-DBTA salt. google.com This salt is then neutralized with a base to yield D-valine with high optical purity (above 98%) and a yield of over 70%. google.com A similar process using L-dibenzoyltartaric acid (L-DBTA) can be employed to isolate L-valine. google.com

Another approach involves induced crystallization. By adding seed crystals of D-valine hydrochloride to a saturated or supersaturated solution of racemic valine hydrochloride, D-valine hydrochloride can be preferentially crystallized. google.com However, this method has been reported to result in lower yields and optical purity compared to diastereomeric salt formation. google.com Chiral self-assembled monolayers (SAMs) on gold have also been explored as resolving auxiliaries in the crystallization of valine, demonstrating the ability to obtain one enantiomer in excess from racemic solutions. nih.gov

Table 1: Comparison of Chemical Resolution Methods for Valine

| Method | Resolving Agent/Inducer | Key Process Steps | Reported Yield | Reported Optical Purity |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | D-dibenzoyltartaric acid (D-DBTA) | Dissolution in dilute inorganic acid, heating, cooling, crystallization, and neutralization. google.com | >70% google.com | >98% google.com |

| Induced Crystallization | D-valine hydrochloride seed crystals | Addition of seed crystals to a saturated racemic valine hydrochloride solution. google.com | <10% google.com | 93% google.com |

| Induced Crystallization with Additive | p-xylene (B151628) sulfonic acid | Induced crystallization in the presence of the additive. google.com | Not specified | 89.8% google.com |

Microbial Asymmetric Transformation Strategies

Microbial-based methods offer an alternative, often more environmentally friendly, route to enantiopure D-valine. These strategies leverage the stereospecificity of enzymes within microorganisms to selectively produce or degrade one enantiomer from a racemic mixture.

One prominent example is the use of Agrobacterium radiobacter, which contains both hydantoin (B18101) hydrolase and carbamoyl (B1232498) hydrolase enzymes. google.com These enzymes can hydrolyze DL-5-isopropylhydantoin, leading to the direct separation of D-valine from the reaction solution with a reported yield of 60%. google.com

Another strategy involves the use of L-amino acid oxidase (L-AAO) from microorganisms like Rhodococcus sp. nih.gov This enzyme selectively catalyzes the oxidative deamination of L-valine in a racemic mixture, leaving the D-valine untouched. nih.gov This kinetic resolution method allows for the production of a variety of D-amino acids. nih.gov Similarly, D-aminoacylases can be used to resolve racemic mixtures of N-acetyl-amino acids. For instance, D-aminoacylase from Defluvibacter sp. A131-3 can be used for the enzymatic resolution of N-acetyl-DL-valine to produce D-valine. nih.gov

Chemo-Enzymatic Routes for D-Valine Production

Chemo-enzymatic methods combine chemical synthesis with enzymatic catalysis to achieve high yields and enantioselectivity. The "hydantoinase process" is a well-established industrial example of this approach. mdpi.comresearchgate.net This multi-enzymatic system typically involves three key enzymes:

Hydantoin racemase: Catalyzes the racemization of the unreacted L-hydantoin, allowing for a theoretical 100% conversion to the D-amino acid. mdpi.comnih.gov

D-hydantoinase: Selectively hydrolyzes the D-enantiomer of a chemically synthesized D,L-5-monosubstituted hydantoin (in this case, D,L-5-isopropylhydantoin) to the corresponding N-carbamoyl-D-amino acid. mdpi.comresearchgate.netnih.gov

D-carbamoylase: Hydrolyzes the N-carbamoyl-D-amino acid intermediate to yield the free D-amino acid. mdpi.comresearchgate.netnih.gov

This process has been successfully applied to the production of D-valine, achieving an 88% conversion in 48 hours starting from 50 g/L of D,L-5-isopropylhydantoin. mdpi.comresearchgate.net The use of whole-cell biocatalysts co-expressing the necessary enzymes has been developed to streamline this process. researchgate.net

Another chemo-enzymatic strategy involves the deracemization of racemic valine ethyl ester using an evolved cyclohexylamine (B46788) oxidase (CHAO) variant. researchgate.net This method has been shown to produce D-valine in high isolated yields (up to 95%) and excellent optical purity (ee > 99%). researchgate.net

Synthesis of L-Valine Precursors for Dipeptide Elaboration

L-valine, the other essential component of the dipeptide, is widely produced through microbial fermentation. google.comresearchgate.net Various microorganisms, including strains of Escherichia coli and Corynebacterium glutamicum, have been metabolically engineered to enhance L-valine production. researchgate.netpnas.orgacs.org

Fermentation processes are typically conducted under aerobic conditions in a medium containing a carbon source (like glucose), a nitrogen source, and inorganic substances. google.com The pH and temperature are carefully controlled to optimize microbial growth and L-valine accumulation. google.com Through genetic modifications, such as deleting genes for competing pathways and overexpressing key biosynthetic genes, researchers have significantly increased the titer and yield of L-valine. pnas.orgacs.org For example, an engineered E. coli strain was able to produce 1.31 g/liter of L-valine. pnas.org Further enhancements, including the overexpression of exporter genes, have led to even higher production levels. pnas.org

Table 2: Examples of L-Valine Production via Fermentation

| Microorganism | Key Features of Strain/Process | L-Valine Titer |

|---|---|---|

| Aerobacter aerogenes | Fermentation in a medium with glucose, urea, and inorganic salts. google.com | 4.5 mg/mL google.com |

| Escherichia coli (engineered) | Deletion of competing pathway genes, overexpression of ilvBN genes. pnas.org | 1.31 g/L pnas.org |

| Escherichia coli (further engineered) | Overexpression of lrp and ygaZH genes in the above strain. pnas.org | 7.61 g/L pnas.org |

Peptide Bond Formation Strategies for the D-Valyl-L-valine Dipeptide Backbone

Once the enantiomerically pure D-valine and L-valine are obtained, the final step is the formation of the peptide bond between them.

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (LPPS) is a common method for producing dipeptides like D-Valyl-L-valine. americanpeptidesociety.org This approach involves the reaction of the carboxyl group of one amino acid with the amino group of another in a suitable solvent. uni-kiel.de To ensure the correct peptide linkage and prevent unwanted side reactions, protecting groups are used to temporarily block the reactive functional groups that are not involved in peptide bond formation.

The key step in peptide synthesis is the activation of the carboxyl group of the C-terminal amino acid (in this case, D-valine). uni-kiel.de This is achieved using coupling reagents. uni-kiel.debachem.com A wide variety of coupling reagents are available, which can be broadly classified into several categories, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. uni-kiel.debachem.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used. americanpeptidesociety.orgpeptide.com They activate the carboxyl group to form an O-acylisourea intermediate, which then reacts with the amino group of the N-terminal amino acid (L-valine). americanpeptidesociety.org To minimize the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. americanpeptidesociety.orguni-kiel.de

Phosphonium reagents , such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and Uronium/Aminium reagents , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), are highly efficient and lead to rapid coupling with minimal racemization. peptide.comsigmaaldrich.com HATU, in particular, is known for its high reactivity. peptide.com

The choice of coupling reagent and reaction conditions is crucial for achieving a high yield and purity of the final D-Valyl-L-valine dipeptide. bachem.com After the peptide bond is formed, the protecting groups are removed to yield the final product, which is then typically converted to its hydrochloride salt.

Table 3: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Example Reagents | Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC bachem.compeptide.com | Cost-effective; often used with additives like HOBt or HOAt to suppress racemization. americanpeptidesociety.orguni-kiel.debachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP peptide.comsigmaaldrich.com | Highly efficient, especially for difficult couplings; solutions have moderate stability. peptide.comsigmaaldrich.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU peptide.comsigmaaldrich.com | Very efficient with low racemization; solutions are generally stable. peptide.comsigmaaldrich.com |

Optimization of Coupling Reagents and Reaction Parameters

The synthesis of D-Valyl-L-valine involves the formation of a peptide bond between the carboxyl group of a protected D-valine and the amino group of a protected L-valine. The efficiency and stereochemical integrity of this coupling step are highly dependent on the choice of coupling reagents and the optimization of reaction parameters.

Commonly, the D-valine reactant will have its amino group protected, for example, with a benzyloxycarbonyl (Cbz or Z) or tert-butoxycarbonyl (Boc) group, to prevent self-polymerization. The L-valine is typically used as an ester, such as the methyl or isopropyl ester, to protect its carboxyl group.

The core of the synthesis is the activation of the D-valine's free carboxyl group by a coupling reagent. Carbodiimides are a widely used class of reagents for this purpose. uni-kiel.de Agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxyl group to form a highly reactive O-acylisourea intermediate. uni-kiel.deiris-biotech.de This intermediate is susceptible to nucleophilic attack by the amino group of the L-valine ester. uniurb.it

To enhance coupling efficiency and, crucially, to suppress racemization at the chiral center of the activated D-valine, additives are often included. uni-kiel.de Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can react with the O-acylisourea intermediate to form an active ester, which is less reactive but more stable, thereby minimizing side reactions. uni-kiel.deorgsyn.org

The optimization of reaction parameters is crucial for maximizing yield and purity. Key parameters include the solvent, temperature, and reaction time. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or a mixture thereof are frequently employed. google.comnih.gov The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial rate of activation and then allowed to proceed at room temperature for several hours to ensure completion. orgsyn.orgnih.gov

The following tables summarize various optimized conditions reported for dipeptide synthesis, which are applicable to the formation of D-Valyl-L-valine.

Table 1: Coupling Reagent Systems for Dipeptide Synthesis

| Coupling Reagent | Additive | Base | Solvent(s) | Key Features |

|---|---|---|---|---|

| EDC·HCl | HOBt | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Standard, effective method to form the peptide bond. nih.gov |

| EDC·HCl | OxymaPure | Diisopropylethylamine (DIEA) | CH₂Cl₂ / DMF | OxymaPure is noted for its ability to retain stereochemical purity and promote acylation of sterically hindered residues like valine. orgsyn.org |

| DCC | N/A | N/A | Dichloromethane (CH₂Cl₂) | A classic carbodiimide (B86325) reagent; the byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. portico.org |

| HATU | N/A | DIPEA | DMF | Highly reactive uronium salt-based reagent, often used for difficult couplings. unifi.it |

Table 2: Optimized Reaction Parameters for Dipeptide Coupling

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Initial: 0 °C, then Room Temp | Starting at a lower temperature controls the activation step, reducing potential side reactions. Allowing it to warm ensures the reaction goes to completion. orgsyn.org |

| Reaction Time | 12 - 24 hours | An overnight reaction is common to ensure the coupling is complete, especially with sterically hindered amino acids like valine. |

| Equivalents | 1 to 1.5 eq. of reagents | Using a slight excess of coupling reagents and the amine component can help drive the reaction to completion. nih.gov |

Purification and Isolation of D-Valyl-L-valine Hydrochloride

Following the coupling reaction and subsequent deprotection of the amino and carboxyl groups, a multi-step purification process is required to isolate the this compound salt in high purity. The final product is a hydrochloride salt, which is typically more stable and crystalline than the free amino acid dipeptide.

The initial work-up procedure involves removing the solvent, usually by rotary evaporation. orgsyn.org The resulting crude residue is then subjected to an extraction process. It is typically dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane and washed sequentially with acidic and basic aqueous solutions. orgsyn.orgnih.gov

Acidic Wash: A wash with a dilute acid, such as 1 N HCl, removes unreacted amine components and basic byproducts like DIEA. orgsyn.org

Basic Wash: A subsequent wash with a dilute base, such as 1 N sodium bicarbonate or sodium carbonate solution, removes unreacted protected D-valine and acidic additives like HOBt or OxymaPure. orgsyn.orgnih.gov

Brine Wash: A final wash with a saturated sodium chloride (brine) solution removes residual water from the organic phase. orgsyn.org

After the washes, the organic layer containing the protected dipeptide is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield the crude protected dipeptide. orgsyn.orgnih.gov

The protecting groups are then removed. For instance, a Boc group is removed with an acid like trifluoroacetic acid (TFA), while a Cbz group is typically removed by catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst). portico.orgsemanticscholar.org The ester is hydrolyzed, often under basic conditions.

The final and most critical purification step is typically crystallization. The crude dipeptide is dissolved in a suitable solvent, and the hydrochloride salt is formed by adding hydrochloric acid. The salt is then crystallized, often from a solvent/anti-solvent system. For example, the product might be dissolved in a solvent like ethanol (B145695) or methanol (B129727) and then precipitated by the addition of a less polar solvent like diethyl ether or isopropanol. semanticscholar.orgquickcompany.in Cooling the solution aids in maximizing the crystal yield. researchgate.net The resulting crystals are isolated by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum. orgsyn.org

The purity of the final this compound is assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the desired product from any remaining starting materials or diastereomeric impurities. quickcompany.in

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| D-valine | D-Val |

| L-valine | L-Val |

| Benzyloxycarbonyl | Cbz, Z |

| tert-Butoxycarbonyl | Boc |

| Dichloromethane | DCM, CH₂Cl₂ |

| Dimethylformamide | DMF |

| N,N'-dicyclohexylcarbodiimide | DCC |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| 1-hydroxybenzotriazole | HOBt |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure |

| Diisopropylethylamine | DIEA |

| Triethylamine | Et₃N |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| Ethyl (hydroxyimino)cyanoacetate-O-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Pyoxim |

| Trifluoroacetic acid | TFA |

| Magnesium sulfate | MgSO₄ |

| Sodium sulfate | Na₂SO₄ |

| Sodium bicarbonate | - |

| Sodium carbonate | - |

| Hydrochloric acid | HCl |

| Ethyl acetate | AcOEt |

| Isopropanol | - |

| Diethyl ether | - |

| Methanol | - |

Enzymatic Recognition and Transformation Studies of D Valyl L Valine Hydrochloride in Defined Systems

Interactions with Aminoacyl-tRNA Synthetases and Translational Fidelity Mechanisms

The fidelity of protein synthesis is paramount for cellular function, and aminoacyl-tRNA synthetases (aaRSs) are the primary guardians of this accuracy. These enzymes ensure that the correct amino acid is attached to its corresponding transfer RNA (tRNA), a critical step in translating the genetic code. The introduction of a dipeptide containing a D-amino acid, such as D-valyl-L-valine, into this system represents a significant challenge to the translational machinery.

Valyl-tRNA synthetase (ValRS) is the enzyme responsible for specifically recognizing L-valine and attaching it to its cognate tRNA, tRNAVal. The enzyme's active site is finely tuned to the size, shape, and chirality of L-valine. ValRS demonstrates a high degree of specificity, effectively discriminating L-valine from other proteinogenic amino acids. nih.gov This discrimination is crucial because structurally similar amino acids, such as threonine and isoleucine, can also enter the active site. nih.gov

The primary mechanism for this initial selection is a steric gate within the aminoacylation site, often referred to as the "first sieve." This sieve physically excludes amino acids that are larger than valine, such as isoleucine. nih.govuab.edu However, smaller or isosteric amino acids like threonine can still be activated to form an aminoacyl-adenylate intermediate. nih.gov

The presence of a D-valine residue, as in D-valyl-L-valine, poses a direct challenge to the chiral specificity of ValRS. While aaRSs are highly specific for L-amino acids, occasional misactivation of D-amino acids can occur. The cellular environment, however, has additional layers of quality control to prevent the incorporation of D-amino acids into proteins, including the action of D-aminoacyl-tRNA deacylases which specifically hydrolyze D-aminoacyl-tRNAs. researchgate.net A dipeptide like D-valyl-L-valine would not be a substrate for the aminoacylation reaction in its intact form, as ValRS is specific for single amino acids. If the dipeptide were hydrolyzed into its constituent amino acids, the D-valine would be subject to the enzyme's stringent chiral proofreading mechanisms.

To handle the misactivation of incorrect amino acids that pass the initial binding filter, many aaRSs, including ValRS, possess sophisticated editing or proofreading functions. ias.edu These mechanisms operate through a "double-sieve" model to ensure high fidelity. nih.govnih.gov

Pre-transfer Editing: This occurs after the formation of the non-cognate aminoacyl-adenylate but before the amino acid is transferred to the tRNA. The synthetase can hydrolyze the misactivated intermediate, releasing the incorrect amino acid and AMP. aars.online For ValRS, this pathway has been observed for the misactivated amino acid threonine, although it is considered less significant than the post-transfer editing pathway. aars.online

Post-transfer Editing: This is the primary editing pathway for ValRS and is a robust mechanism for correcting errors. aars.online If a non-cognate amino acid like threonine is mistakenly transferred to tRNAVal, the resulting mischarged Thr-tRNAVal is not released from the enzyme. Instead, the 3'-end of the aminoacyl-tRNA is translocated from the catalytic (aminoacylation) site to a separate, dedicated editing site. aars.onlineebi.ac.uk This editing domain has a binding pocket that specifically accommodates and hydrolyzes the incorrect aminoacyl-tRNA, releasing the erroneous amino acid and leaving the tRNA ready for a new, correct charging attempt. nih.gov The editing site of ValRS recognizes the specific chemical features of the incorrect amino acid, such as the hydroxyl group of threonine, which distinguishes it from the cognate valine. nih.gov

While specific studies on the editing of D-valine by ValRS are not extensively detailed, the general principles of chiral proofreading by aaRSs suggest that any D-Val-tRNAVal that might be formed would be a prime substrate for the post-transfer editing mechanism. The distinct stereochemistry of the D-enantiomer would be recognized as incorrect within the editing site, leading to its rapid hydrolysis to maintain the chiral purity of protein synthesis.

| Editing Mechanism | Description | Key Substrates for ValRS Editing |

| Pre-transfer Editing | Hydrolysis of the misactivated aminoacyl-adenylate intermediate before transfer to tRNA. | Threonine, α-aminobutyrate |

| Post-transfer Editing | Translocation of the mischarged aminoacyl-tRNA to a separate editing domain for hydrolysis. | Threonine, Cysteine |

Susceptibility to Peptidolytic Enzymes in Non-Physiological Environments

In defined, non-physiological systems, the stability of dipeptides like D-valyl-L-valine is determined by their susceptibility to enzymatic hydrolysis by various peptidases and esterases. The stereochemistry of the constituent amino acids plays a critical role in this process.

Peptidases (or proteases) are enzymes that catalyze the hydrolysis of peptide bonds. researchgate.net Their activity is highly dependent on the specific amino acid sequence and stereochemistry of the substrate. Most naturally occurring proteases are highly specific for peptide bonds between L-amino acids. nih.gov Consequently, peptides containing D-amino acids are generally highly resistant to degradation by common peptidases such as trypsin, chymotrypsin, and pepsin. nih.gov This resistance is a cornerstone of using D-amino acids to enhance the metabolic stability of peptide-based drugs.

Therefore, the peptide bond in D-valyl-L-valine would be expected to show significant resistance to hydrolysis by standard L-specific peptidases in an in vitro setting. The D-valine at the N-terminus would disrupt the stereospecific recognition required by the active site of these enzymes for binding and catalysis. While general hydrolysis can be forced under harsh chemical conditions (e.g., strong acid at high temperatures), enzymatic hydrolysis under mild, non-physiological buffer conditions would be minimal. nih.govnih.gov

Esterases are a broader class of hydrolases that cleave ester bonds. While their primary substrates are esters, some exhibit promiscuous peptidase activity. However, like peptidases, their active sites are typically stereospecific, and the presence of a D-amino acid would likely hinder or prevent efficient hydrolysis of the adjacent peptide bond.

Kinetic analysis of enzyme-catalyzed reactions, typically expressed in terms of the Michaelis constant (Km) and the catalytic rate constant (kcat), provides quantitative insight into substrate specificity. For peptidases, these parameters are highly sensitive to the nature of the amino acid residues flanking the scissile peptide bond.

However, the overriding factor for D-valyl-L-valine is stereochemistry. The introduction of the D-valine residue is expected to dramatically increase the Km (indicating weaker binding) and decrease the kcat (indicating slower catalysis) for most peptidases, resulting in a very low catalytic efficiency (kcat/Km). The enzyme's active site, evolved to accommodate L-amino acid side chains in a specific orientation, would be unable to achieve the proper transition state stabilization required for efficient peptide bond cleavage.

| Factor Influencing Hydrolysis | Expected Impact on D-Valyl-L-valine | Rationale |

| Enzyme Stereospecificity | Very low to negligible hydrolysis | Most peptidases are highly specific for L-amino acids; the D-valine residue prevents proper substrate binding and catalysis. nih.gov |

| Amino Acid Side Chains | Minor influence compared to stereochemistry | While valine's hydrophobicity can influence protease preference, the incorrect stereochemistry is the dominant factor. |

| Enzyme Type | Low hydrolysis across most common peptidases | Enzymes like trypsin, chymotrypsin, and pepsin have well-defined, L-specific active sites. |

Application of Biocatalysis for D-Valyl-L-valine Hydrochloride Synthesis or Modification

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful alternative to traditional chemical synthesis, particularly for creating stereochemically pure molecules like D-amino acid-containing peptides. rsc.org This approach avoids harsh reaction conditions and the need for extensive protecting group chemistry.

Several enzymatic strategies have been developed for the synthesis of dipeptides containing D-amino acids, which could be applied to the synthesis of D-valyl-L-valine. One promising method involves using the adenylation domains from nonribosomal peptide synthetases (NRPSs). nih.govasm.orgelsevierpure.com These bacterial and fungal enzyme complexes are naturally involved in the synthesis of complex peptides, often containing non-proteinogenic and D-amino acids. Isolated adenylation domains can be used to activate a specific amino acid (L- or D-enantiomer), which can then react with another amino acid to form a dipeptide. nih.govelsevierpure.com Researchers have successfully synthesized over 40 different D-amino acid-containing dipeptides, including LD, DL, and DD configurations, using this chemoenzymatic system. nih.govasm.org

Another approach involves the use of modified proteases. While proteases typically hydrolyze peptide bonds in aqueous solutions, the reaction equilibrium can be shifted toward synthesis in organic solvents or by immobilizing one of the substrates. researchgate.net By modifying the enzyme's active site or controlling the reaction conditions, proteases like α-chymotrypsin have been successfully used to catalyze the formation of dipeptides containing D-amino acids. rsc.org For instance, procedures have been developed for the selective incorporation of D-amino acid esters into peptides using enzymes like alcalase in organic solvents. researchgate.net

These biocatalytic methods demonstrate the feasibility of producing specific dipeptides like D-valyl-L-valine with high stereochemical control, offering an environmentally friendly and efficient route for synthesizing such specialized compounds. nih.govrsc.org

D Valyl L Valine Hydrochloride As a Model System in Advanced Chemical and Biochemical Research

Integration into Peptide and Peptidomimetic Architectures

D-valyl-L-valine hydrochloride, a dipeptide composed of a D-amino acid and an L-amino acid, serves as a valuable building block in the design and synthesis of complex peptide and peptidomimetic structures. Its unique stereochemical arrangement offers distinct advantages in creating novel molecular architectures with tailored properties.

Design and Synthesis of Dipeptide Derivatives with Structural Modifications

The synthesis of dipeptides containing both D- and L-amino acids, such as D-valyl-L-valine, is a fundamental process in peptide chemistry. Standard techniques like solid-phase peptide synthesis (SPPS) and solution-phase synthesis are employed, often utilizing protecting groups to control the sequential addition of amino acids. For instance, the synthesis of a tetrapeptide, L-leucyl-L-alanylglycyl-L-valine, highlights the stepwise approach where amino acids are coupled to a growing peptide chain on a solid support. acs.org The use of enantiomerically pure D-amino acids is crucial for the synthesis of D-peptides. vulcanchem.com The synthesis of L-valyl-L-leucinate hydrochloride, a related dipeptide ester, involves the coupling of Boc-L-valine with methyl L-leucinate hydrochloride using a coupling agent like HATU, followed by deprotection. uni-freiburg.de

The incorporation of D-amino acids into peptide sequences can significantly alter their three-dimensional structure and biological activity. For example, D-valyl-L-leucyl-L-lysine 4-nitroanilide dihydrochloride (B599025) is a synthetic peptide derivative used as a chromogenic substrate in enzyme assays to monitor protease activity. cymitquimica.com The D-valine residue in this tripeptide contributes to its specific recognition by certain proteases. cymitquimica.com

Incorporation into Macrocyclic and Constrained Peptide Scaffolds

The inclusion of D-amino acids like D-valine is a common strategy in the design of macrocyclic and constrained peptides to induce specific turns and conformations. These structural constraints can enhance metabolic stability and receptor binding affinity. Cyclic tetrapeptides, for instance, often incorporate D-amino acids to promote the formation of β-turns, which are crucial for their biological activity. uq.edu.au While direct examples of this compound in macrocyclization are not prevalent in the provided search results, the principle of using D-amino acids for this purpose is well-established. For example, the synthesis of macrocyclic peptide inhibitors of the Hepatitis C virus (HCV) NS3 protease often involves the incorporation of various amino acid building blocks, where the stereochemistry plays a critical role in the final structure and function. google.com

Fundamental Studies in Prodrug Design Principles

This compound and related dipeptides are instrumental in fundamental research on prodrug design, particularly for improving the oral bioavailability of poorly permeable drugs. The strategy often involves targeting peptide transporters in the intestinal epithelium.

Evaluation of Permeation Across Cell Monolayers (e.g., Caco-2)

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium and is employed to assess the permeability of drug candidates and their prodrugs. Studies have shown that dipeptide prodrugs can exhibit enhanced permeability across Caco-2 cell monolayers compared to the parent drug. mdpi.com This enhanced transport is often mediated by peptide transporters like PepT1, which are expressed on the surface of these cells. nih.govmdpi.com

For example, a study on amino acid ester prodrugs of levovirin (B1675187) (LVV) demonstrated that while the L-valine ester prodrug showed a significant increase in permeability, di-amino acid esters did not offer a considerable advantage and had slower conversion to the parent drug in Caco-2 cells. nih.gov Conversely, a study on prednisone (B1679067) prodrugs showed that a valine-valine dipeptide prodrug was not a substrate for the efflux transporter P-gp and was recognized by a peptide transport system in MDCK cells, a cell line similar to Caco-2. mdpi.com These findings highlight the nuanced effects of dipeptide structure on transporter-mediated uptake.

| Prodrug | Parent Drug | Permeability Enhancement | Key Findings | Reference |

|---|---|---|---|---|

| LVV-5'-(L)-valine ester | Levovirin (LVV) | 48-fold increase | Nearly complete conversion to LVV within 1 hour. Transport is carrier-mediated and proton-dependent. | nih.gov |

| LVV-5'-(D)-valine ester | Levovirin (LVV) | No significant enhancement | Transport is not carrier-mediated. | nih.gov |

| Val-Val–prednisone | Prednisone | Significantly higher solubility than prednisone | Not a substrate for P-gp; recognized by peptide transport system in MDCK cells. | mdpi.com |

| 5'-Valyl prodrug of ara-C | Cytarabine (ara-C) | Highest permeability among tested amino acid esters | PepT1-mediated absorption. | acs.org |

Comparative Enzymatic Stability of D- and L-Amino Acid Containing Peptide Esters

The stereochemistry of the amino acid in a peptide prodrug significantly influences its enzymatic stability. Generally, prodrugs containing D-amino acids are more resistant to enzymatic hydrolysis than their L-counterparts. This increased stability can be advantageous for ensuring that the prodrug reaches its target site before being prematurely cleaved.

Studies have shown that prodrugs with D-configuration amino acids are enzymatically more stable than those with L-configuration. mdpi.com For instance, the activation of prodrugs containing D-amino acids in cell homogenates was found to be 2.2 to 10.9-fold slower compared to those with L-amino acids. mdpi.com In another study, the hydrolysis of prodrugs was investigated in Caco-2 cell homogenates, revealing a two-step conversion process where the prodrug is first converted to an intermediate and then to the parent drug. acs.org The half-life of these prodrugs in the presence of cell homogenates was significantly shorter than in buffer, indicating enzymatic activation. acs.org

| Peptide Ester Configuration | Relative Enzymatic Stability | Key Findings | Reference |

|---|---|---|---|

| D-amino acid containing | Higher | More resistant to enzymatic hydrolysis. Slower activation in cell homogenates compared to L-isomers. | mdpi.com |

| L-amino acid containing | Lower | More rapidly hydrolyzed by enzymes. Faster conversion to the parent drug. | mdpi.com |

Utilization as a Chiral Scaffold or Ligand in Asymmetric Catalysis

While the direct use of this compound as a chiral scaffold or ligand in asymmetric catalysis is not extensively documented in the provided search results, the individual components, particularly D-valine, are widely used in the development of chiral catalysts. Amino acid-derived structures are valuable in organocatalysis due to their inherent chirality and the presence of functional groups that can participate in catalysis.

Computational Chemistry and Molecular Modeling of D Valyl L Valine Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are essential for obtaining a precise understanding of the electronic structure of D-Valyl-L-valine hydrochloride. These methods solve approximations of the Schrödinger equation to determine electron distribution, which in turn governs molecular geometry, stability, and reactivity.

The conformational landscape of a dipeptide is defined by the rotational freedom around the single bonds of its backbone, primarily the phi (φ, C-N-Cα-C) and psi (ψ, N-Cα-C-N) dihedral angles. DFT calculations are extensively used to map this landscape by determining the relative energies of different stable conformers in the gas phase or with implicit solvent models [11, 14].

For D-Valyl-L-valine, the steric hindrance from the bulky isopropyl side chains significantly restricts the available conformational space. DFT studies typically identify several low-energy minima. The most common conformers include:

Extended (C5): A relatively linear conformation stabilized by an intramolecular hydrogen bond between the N-H of the (i+1) residue and the C=O of the (i) residue, forming a five-membered ring.

Turn-like (C7): A folded structure stabilized by a hydrogen bond between the C=O of the (i) residue and the N-H of the same residue's amide group, forming a seven-membered ring. These can exist in equatorial (C7eq) or axial (C7ax) forms depending on the side-chain orientation.

Polyproline II (PPII)-like: An extended, helical conformation that lacks intramolecular hydrogen bonds but is often favored in aqueous solutions.

DFT calculations, such as those using the B3LYP functional with a 6-31G* or larger basis set, can quantify the energy differences between these states. In the gas phase, folded C7 conformations are often found to be the most stable due to the favorable intramolecular hydrogen bond. However, the relative stability can shift dramatically in the presence of a solvent [12, 15].

| Conformer | Approximate Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Stabilizing Feature |

|---|---|---|---|

| C7eq | (-80°, +70°) | 0.00 (Global Minimum) | Intramolecular H-bond (N-H···O=C) |

| C5 | (-150°, +150°) | +1.5 to +2.5 | Intramolecular H-bond (N-H···O=C) |

| Polyproline II (PPII) | (-75°, +145°) | +2.0 to +3.0 | Extended structure, sterically favorable |

| C7ax | (+75°, -65°) | +3.5 to +4.5 | Intramolecular H-bond (sterically strained) |

Note: Exact energy values depend on the specific DFT functional, basis set, and stereochemistry (D-L vs. L-L). The data represents typical trends found in the literature for valine dipeptides.

In this compound, the molecule exists in its zwitterionic form in neutral solution but is protonated at the N-terminus in the hydrochloride salt. QM calculations are crucial for analyzing this protonation state and the resulting intermolecular interactions . The N-terminus exists as an ammonium (B1175870) group (-NH3+), while the C-terminus is a neutral carboxylic acid (-COOH). The positive charge is balanced by the chloride (Cl-) counter-ion.

DFT can be used to model the electrostatic potential surface, revealing the charge distribution across the molecule. The -NH3+ group is a strong hydrogen bond donor, while the carbonyl oxygens of the peptide bond and the carboxylic acid are strong acceptors. The chloride ion acts as a primary hydrogen bond acceptor for the -NH3+ group.

QM calculations can quantify the strength of these non-covalent interactions, which are fundamental to the crystal packing and self-assembly of the dipeptide. By analyzing small clusters (e.g., a dipeptide dimer or a dipeptide-ion-water complex), the binding energies of specific hydrogen bonds can be calculated .

| Interaction Type | Interacting Groups | Typical Calculated Energy (kcal/mol) | Significance |

|---|---|---|---|

| Ion-Pair Hydrogen Bond | N-terminus (-NH3+) ··· Chloride (Cl-) | -10 to -15 | Primary interaction stabilizing the crystal lattice. |

| Backbone Hydrogen Bond | Peptide N-H ··· Peptide C=O | -4 to -7 | Drives the formation of β-sheet like structures in aggregates. |

| Carboxylic Acid Dimer | -COOH ··· HOOC- | -12 to -18 (for the pair) | A strong motif that can link dipeptide molecules. |

| Solvent Bridge | -NH3+ ··· H2O ··· C=O | Variable | Mediates interactions in aqueous solution. |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While QM methods provide accurate energetics for static structures, Molecular Dynamics (MD) simulations are used to study the time-evolution of the system. MD applies classical mechanics to model the movements of atoms and molecules, providing a "molecular movie" that reveals dynamic processes like conformational transitions, solvation, and aggregation.

The presence of a solvent, particularly water, has a profound effect on the conformational preferences of this compound. MD simulations using explicit solvent models (where individual water molecules are included) are essential for capturing these effects accurately .

In an aqueous environment, water molecules compete for hydrogen bonding sites with the dipeptide. The strong intramolecular hydrogen bonds that stabilize folded conformers (like C7) in the gas phase can be disrupted as the polar N-H and C=O groups prefer to interact with the surrounding water molecules. Consequently, MD simulations often show that more extended conformations, such as the PPII-like structure, become more populated in solution . The solvent effectively shields charges and mediates interactions, altering the free energy landscape. The hydrochloride form, with its charged -NH3+ group and Cl- ion, develops well-defined hydration shells that influence both its solubility and conformational dynamics.

One of the most significant properties of dipeptides, including D-Valyl-L-valine, is their ability to self-assemble into well-ordered supramolecular nanostructures such as nanotubes, nanofibers, vesicles, and hydrogels. The D-L stereochemical arrangement is particularly known to facilitate robust self-assembly .

Large-scale MD simulations are a primary tool for investigating the molecular mechanisms behind this phenomenon. Simulations typically start with dozens or hundreds of dipeptide molecules randomly distributed in a simulation box filled with water. Over the course of nanoseconds to microseconds, the simulations can capture the spontaneous aggregation process.

The key driving forces observed in these simulations are:

Hydrogen Bonding: The peptide backbones arrange to form extensive networks of intermolecular hydrogen bonds, often resembling the β-sheets found in proteins. The N-H and C=O groups form a highly directional and cooperative network that acts as the "glue" for the assembly .

Hydrophobic Interactions: The nonpolar isopropyl side chains of the valine residues are driven to cluster together to minimize their contact with water, a process known as the hydrophobic effect. This clustering provides a significant thermodynamic driving force for aggregation .

Electrostatic Interactions: The charged termini (-NH3+ and -COOH) and the chloride counter-ions play a critical role in guiding the long-range organization and determining the surface properties of the final nanostructure.

MD simulations can reveal how the D-L stereochemistry prevents the formation of perfectly flat β-sheets, instead inducing a curvature that leads to the formation of closed structures like nanotubes or vesicles [13, 17].

| Simulation Aspect | Typical Parameters / Description | Observed Phenomenon |

|---|---|---|

| System Size | 64-512 dipeptide molecules in a water box | Captures initial nucleation and growth of aggregates. |

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy function for all atomic interactions. |

| Simulation Time | 100 ns - 5 µs | Allows for observation of spontaneous aggregation from a disordered state. |

| Observed Structures | Nanotubes, layered sheets, spherical micelles | The final morphology depends on concentration, pH, and stereochemistry. |

| Primary Driving Forces | Backbone H-bonding, side-chain hydrophobic collapse | Reveals the thermodynamic basis for self-assembly. |

In Silico Approaches for the Rational Design of D-Valyl-L-valine Containing Systems

The knowledge gained from QM and MD studies on this compound provides a foundation for the rational, computer-aided design of novel peptide-based materials. Instead of relying on trial-and-error synthesis, in silico approaches allow researchers to predict how chemical modifications will affect molecular behavior and self-assembly.

For example, by understanding the role of the valine side chains in driving hydrophobic collapse, a computational chemist could screen other hydrophobic amino acids (e.g., Leucine, Isoleucine) to tune the diameter or stability of the resulting nanotubes. MD simulations could predict whether a D-Leu-L-Leu dipeptide would form a more or less stable nanostructure than D-Val-L-Val before any chemicals are synthesized in the lab.

Similarly, the functionalization of the dipeptide can be explored computationally. QM calculations can predict how adding a fluorescent tag or a drug molecule to the N- or C-terminus would alter the electronic properties and intermolecular interactions. Subsequent MD simulations could then predict whether the modified dipeptide retains its ability to self-assemble, and how the attached cargo would be oriented within the final nanostructure. This in silico workflow accelerates the design of functional biomaterials for applications such as targeted drug delivery, biosensing, and scaffolds for tissue engineering, all based on the fundamental self-assembling properties of the D-Valyl-L-valine chassis.

Emerging Research Perspectives and Methodological Advancements

Development of Novel Spectroscopic Techniques for High-Resolution Structural Analysis of Stereoisomeric Dipeptides

The precise structural elucidation of stereoisomeric dipeptides like D-Valyl-L-valine hydrochloride is crucial for understanding their biological functions and chemical properties. Recent advancements in spectroscopic techniques are providing unprecedented, high-resolution insights into their three-dimensional structures. researchgate.net

A combination of nuclear magnetic resonance (NMR) spectroscopy and chiral spectroscopic methods, such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), has proven to be a powerful approach for determining the absolute configuration and conformation of cyclic dipeptides. researchgate.net These techniques, when coupled with density functional theory (DFT) calculations, allow for a detailed interpretation of the experimental spectra, enabling the assignment of absolute configurations for each chiral center within the dipeptide. researchgate.net For instance, NMR can provide information on the puckering of the diketopiperazine ring and the orientation of side chains through the analysis of coupling constants and nuclear Overhauser effect (NOE) correlations. researchgate.net

Other innovative spectroscopic approaches include resonance-enhanced multiphoton ionization spectroscopy and time-resolved absorption spectroscopy, which provide information on the conformation and pH-dependent charge transfer between amino acid residues within a dipeptide. researchgate.net Furthermore, UPLC-MS/MS methods are being developed for the sensitive and reliable quantification of various dipeptides in biological samples, which is essential for studying their metabolism and distribution. mdpi.com

| Spectroscopic Technique | Information Provided | Application to Stereoisomeric Dipeptides |

| Nuclear Magnetic Resonance (NMR) | 3D structure, conformation, coupling constants, NOE correlations. researchgate.net | Determination of ring puckering and side-chain orientation. researchgate.net |

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral centers. researchgate.net | Distinguishing between stereoisomers. researchgate.net |

| Electronic Circular Dichroism (ECD) | Absolute configuration of chiral centers. researchgate.net | Complementary to VCD for complete structural elucidation. researchgate.net |

| UPLC-MS/MS | Quantification in biological matrices. mdpi.com | Studying dipeptide metabolism and distribution. mdpi.com |

Advancements in Stereoselective Synthesis and Scalability for Chiral Dipeptide Building Blocks

The synthesis of stereochemically pure dipeptides such as this compound is a significant area of research, with a focus on developing racemization-free and scalable methods. rsc.org

Recent progress has been made in the development of racemization-free coupling reagents for amide and peptide synthesis. These reagents offer advantages such as low cost and low toxicity, providing a greener alternative for the asymmetric synthesis of chiral amides and peptides. rsc.org Various methods are employed to create chiral sulfinyl compounds, which are valuable in modern synthetic chemistry. nih.gov The stereoselective oxidation of prochiral sulfur compounds is an efficient way to synthesize non-racemic sulfoxides and other organosulfur derivatives. nih.gov

Furthermore, methods for the stereoselective synthesis of β-amino acids, which are important components of many bioactive molecules, are continuously being refined. researchgate.net These methods include enzyme-catalyzed kinetic resolution and various asymmetric syntheses. beilstein-journals.org For instance, the conjugate addition of chiral amines to α,β-unsaturated esters has been shown to proceed with excellent stereoselectivity, allowing for the gram-scale synthesis of chiral β-amino acids. beilstein-journals.org The development of these stereoselective methods is crucial for producing chiral dipeptide building blocks with high purity, which is essential for their use in research and potential therapeutic applications.

A significant development in the production of specific enantiomers like D-valine involves chemical resolution methods. For example, using dibenzoyl tartaric acid as a resolving agent in a dilute inorganic acid solution allows for the effective separation of DL-valine into its D- and L-enantiomers with high optical purity and yield. google.com This type of scalable process is vital for the industrial production of chiral amino acids and their derivatives.

Innovative In Vitro Platforms for Studying Dipeptide-Enzyme and Dipeptide-Transporter Interactions

Understanding the interactions of dipeptides with enzymes and transporters is fundamental to elucidating their biological roles. Innovative in vitro platforms are being developed to study these complex interactions with greater precision.

Dipeptide-Enzyme Interactions:

Mutagenesis studies on enzymes like dipeptidyl peptidase 4 (DP4) have been instrumental in understanding the specific roles of active site amino acids in substrate binding and catalysis. plos.org Such studies have revealed that certain residues are crucial for the binding and processing of dipeptide substrates. plos.org For instance, in DP4, specific amino acids are essential for interacting with the peptide backbone of substrates, influencing the enzyme's catalytic efficiency. plos.org

In some cases, pairs of dipeptides can synergistically activate enzymes. For example, the ubiquitin ligase UBR1 is allosterically activated by dipeptides with destabilizing N-terminal residues, leading to the degradation of specific protein substrates. nih.gov This activation involves the dissociation of an autoinhibitory domain from the enzyme's substrate-binding region, a process that is significantly enhanced when both of the enzyme's binding sites are occupied by dipeptides. nih.gov

Dipeptide-Transporter Interactions:

The intestinal peptide transporter PEPT1 is responsible for the absorption of many di- and tripeptides. In vitro systems, such as transiently transfected HeLa cells, are used to characterize the interaction of dipeptides and other compounds with this transporter. nih.gov These studies can determine key kinetic parameters like the Michaelis-Menten constant (Km) and the inhibitory constant (IC50), providing insights into a compound's affinity for the transporter and its potential for drug-drug interactions. nih.gov

However, studies have shown that not all dipeptides that bind to PEPT1 are necessarily transported by it. For example, certain cationic antimicrobial di- and tripeptides have been found to interact with hPEPT1 but are not transported, suggesting that specific structural features can hinder uptake. acs.orgnih.gov These findings highlight the importance of detailed in vitro characterization to understand the nuances of dipeptide-transporter interactions.

| In Vitro Platform | Interaction Studied | Key Findings |

| Mutagenesis Studies (e.g., on DP4) | Dipeptide-enzyme binding and catalysis. plos.org | Identification of key active site residues for substrate recognition and hydrolysis. plos.org |

| Enzyme Activation Assays (e.g., on UBR1) | Synergistic activation of enzymes by dipeptides. nih.gov | Demonstration of allosteric regulation and dissociation of autoinhibitory domains. nih.gov |

| Transfected Cell Lines (e.g., HeLa-PEPT1) | Dipeptide-transporter kinetics (Km, IC50). nih.gov | Characterization of substrate affinity and potential for transport-mediated interactions. nih.gov |

| Xenopus Oocyte Expression System | Substrate transport versus inhibition. acs.orgnih.gov | Distinguishing between compounds that bind to and are transported by a transporter. acs.orgnih.gov |

Application of Artificial Intelligence and Machine Learning in Dipeptide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the field of peptide science, enabling the design of novel dipeptides with specific properties and the prediction of their behavior. oup.compolifaces.de

ML models are being developed to predict the self-assembly of peptides into hydrogels, a property with significant potential for biomedical applications like drug delivery and tissue engineering. pnas.org By training on large datasets of peptide sequences and their observed gelling behavior, these models can identify the chemical features that correlate with hydrogel formation. pnas.org This allows for the rational design of new peptide sequences with a high probability of self-assembly. pnas.orggithub.com

In the realm of therapeutic peptide discovery, AI and ML are being used to analyze vast sequence databases, predict biological activities, and assist in the design of peptides with desired characteristics. oup.com These computational approaches can help overcome some of the challenges in traditional drug discovery by rapidly screening and optimizing peptide candidates. nih.gov For instance, ML models can be trained to predict the antimicrobial activity of peptides, guiding the synthesis of new and more effective therapeutic agents. nih.gov

The integration of AI into peptide research represents a significant shift, accelerating the pace of discovery and enabling the development of next-generation materials and therapeutics. polifaces.de

This compound as a Model for Investigating Chirality in Prebiotic Chemistry

The homochirality of life—the exclusive use of L-amino acids in proteins and D-sugars in nucleic acids—is a fundamental and unresolved question in the origin of life. frontiersin.org Dipeptides like this compound serve as valuable models for investigating the emergence of this chiral bias in a prebiotic world. frontiersin.orgmdpi.com

Research has shown that the formation of cyclic dipeptides (DKPs) from racemic mixtures of amino acids can exhibit a degree of chiral selectivity, even in the absence of enzymes. frontiersin.orgresearchgate.net For example, the synthesis of proline-containing DKPs from a mixture of L- and D-amino acids can show a preference for the incorporation of one enantiomer over the other. frontiersin.orgresearchgate.net This suggests that intrinsic chemical reactivity could have played a role in the initial selection of chiral molecules on the early Earth. frontiersin.orgscispace.com

Furthermore, dipeptides have been shown to mediate the kinetic resolution of racemic amino acids in prebiotically plausible reactions. pnas.org This process can lead to the enantioenrichment of proteinogenic amino acids, providing a potential pathway for the accumulation of one enantiomer over the other. pnas.org The study of such reactions, using model dipeptides, offers insights into how the stereochemical control necessary for life might have arisen from a racemic prebiotic environment. mdpi.compnas.org

| Prebiotic Process | Role of Dipeptides | Significance for Chirality |

| Cyclic Dipeptide Formation | Can exhibit chiral selectivity in their formation from racemic amino acids. frontiersin.orgresearchgate.net | Suggests an intrinsic chemical basis for the selection of one enantiomer over another. frontiersin.orgscispace.com |

| Kinetic Resolution of Amino Acids | Can mediate reactions that preferentially consume one enantiomer, leaving an excess of the other. pnas.org | Provides a plausible mechanism for the prebiotic enantioenrichment of amino acids. pnas.org |

| Autocatalysis | Some dipeptides exhibit autocatalytic behavior, which could amplify an initial small chiral imbalance. mdpi.com | A potential pathway for the evolution of more complex catalytic networks essential for life. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing D-Valyl-L-valine hydrochloride with high purity?

- Methodology : Synthesis typically involves peptide coupling (e.g., solid-phase or solution-phase) using protected amino acids. Post-synthesis, purification via recrystallization or chromatography (e.g., reverse-phase HPLC) is critical. Purity validation should follow pharmacopeial standards, including chloride content testing (<1.03%) and sulfate limits (<0.028%) using volumetric analysis .

- Quality Control : Confirm identity via IR spectroscopy and optical rotation ([α]²⁰/D: +23.8 to +24.8 in 1 M HCl) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Key Parameters :

- Appearance : White crystalline powder (verify via visual inspection under controlled lighting) .

- Melting Point : >429.8°F to <437°F (confirm using differential scanning calorimetry) .

- Stability : Stable under standard storage (sealed containers, ambient temperature) but degrades under extreme pH or prolonged exposure to moisture .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Spectrophotometry : Ion-pair assays using bromothymol blue or 1,2-naphthoquinone-4-sulfonic acid for selective detection (λ_max: 484 nm, ε = 5.22 × 10³) .

- Chromatography : HPLC with C18 columns and mobile phases optimized for peptide retention (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

Advanced Research Questions

Q. How should experimental designs be structured to optimize this compound formulations (e.g., hydrogels)?

- Design Approach : Use factorial designs (e.g., Box-Behnken) to evaluate variables like polymer concentration, crosslinking agents, and drug loading. In vitro release studies (e.g., Franz diffusion cells) and in vivo burn models in rodents can validate efficacy .

- Data Analysis : Apply response surface methodology to correlate formulation variables with drug release kinetics and stability .

Q. How do researchers resolve contradictions in toxicity data for this compound?

- Case Study : Discrepancies in oral toxicity (e.g., LD50 variations) may arise from impurities or differing animal models. Mitigation strategies:

- Repurification : Remove contaminants via column chromatography .

- Standardized Testing : Adopt OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure) to ensure reproducibility .

Q. What advanced techniques are used to study the stability of this compound under stress conditions?

- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and oxidative agents (H2O2). Monitor degradation products via LC-MS/MS .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

Q. How can researchers validate novel applications of this compound in enzyme inhibition studies?

- Example : Use fluorogenic substrates (e.g., 4-nitroanilide derivatives) to assay plasmin or trypsin-like protease inhibition. Compare IC50 values with literature benchmarks .

- Controls : Include known inhibitors (e.g., aprotinin) and validate results across multiple assay replicates .

Methodological Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Safety Measures :

- Use local exhaust ventilation and PPE (gloves, goggles) to avoid inhalation/contact .

- Neutralize waste with 10% NaOH before disposal to prevent environmental release .

Q. How should researchers address discrepancies in spectroscopic data (e.g., IR or NMR) for this compound?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.